2-(Methoxymethyl)-2-methyloxirane

Catalog No.
S3340393
CAS No.
37459-10-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxymethyl)-2-methyloxirane

CAS Number

37459-10-2

Product Name

2-(Methoxymethyl)-2-methyloxirane

IUPAC Name

2-(methoxymethyl)-2-methyloxirane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-5(3-6-2)4-7-5/h3-4H2,1-2H3

InChI Key

HWGZYRGYOMNFSL-UHFFFAOYSA-N

SMILES

CC1(CO1)COC

Canonical SMILES

CC1(CO1)COC
  • Availability of Information

    Searches of scientific databases and vendor resources reveal the compound's existence and some basic properties but do not disclose established research applications [].

  • Potential Research Areas

    The chemical structure of 2-(Methoxymethyl)-2-methyloxirane suggests potential applications in areas like organic synthesis or materials science due to the presence of the oxirane ring (a three-membered cyclic ether) and the methoxymethyl group. However, absence of documented research makes it difficult to confirm these possibilities.

Further exploration might involve:

  • Patent Literature

    Patent databases could be explored to identify potential industrial applications of 2-(Methoxymethyl)-2-methyloxirane [].

  • Emerging Research

    Scientific conferences or ongoing research projects might shed light on novel uses for the compound. However, this would require specialized access to such information.

2-(Methoxymethyl)-2-methyloxirane, with the molecular formula C5_5H10_{10}O2_2, is a cyclic ether compound known for its unique structural properties. It features a methoxymethyl group attached to a methyloxirane ring, which contributes to its reactivity and potential applications in organic synthesis and materials science. The compound is characterized by its low boiling point and high reactivity due to the presence of the epoxide functional group, making it a valuable intermediate in various

The reactivity of 2-(Methoxymethyl)-2-methyloxirane is primarily attributed to the strained three-membered oxirane ring. This strain makes the compound susceptible to nucleophilic attack, leading to various chemical transformations:

  • Ring-opening Reactions: The oxirane ring can undergo nucleophilic ring-opening reactions in the presence of nucleophiles such as alcohols or amines, resulting in the formation of larger, more complex molecules.
  • Formation of Alcohols: Hydrolysis of the compound can yield corresponding alcohols, which can be further functionalized.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions, forming polyether networks that have applications in materials science.

Several methods exist for synthesizing 2-(Methoxymethyl)-2-methyloxirane:

  • Epoxidation of Olefins: This method involves the reaction of alkenes with peracids or other oxidizing agents to form epoxides.
  • Alkylation Reactions: Starting from glycidol or similar precursors, alkylation with methoxy methyl chloride can yield the desired compound.
  • Nucleophilic Substitution: Utilizing nucleophiles such as methanol under acidic conditions can facilitate the formation of 2-(Methoxymethyl)-2-methyloxirane from suitable precursors.

The unique properties of 2-(Methoxymethyl)-2-methyloxirane make it suitable for various applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its ability to polymerize makes it useful in producing polyethers and other advanced materials.
  • Chemical Reagents: It can be utilized in laboratory settings for various synthetic pathways due to its reactive nature.

Interaction studies involving 2-(Methoxymethyl)-2-methyloxirane are still emerging. Preliminary research indicates that compounds containing epoxide groups may interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways. Further studies are needed to elucidate specific interactions and their implications in biological systems .

Several compounds share structural similarities with 2-(Methoxymethyl)-2-methyloxirane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-EpoxypropaneC3_3H6_6OSimple epoxide without additional functional groups
Glycidyl methyl etherC4_4H8_8O2_2Contains an ether group but lacks methoxymethyl substitution
3-Methoxy-1,2-epoxypropaneC4_4H8_8O2_2Similar structure but different positioning of methoxy group

The presence of both methoxymethyl and methyloxirane functionalities distinguishes 2-(Methoxymethyl)-2-methyloxirane from these similar compounds, enhancing its reactivity and potential utility in various chemical applications .

Dates

Modify: 2024-04-15

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